molecular formula C12H13NO5 B14475217 Dimethyl 2-(1-acetyl-1H-pyrrol-2-yl)but-2-enedioate CAS No. 66079-76-3

Dimethyl 2-(1-acetyl-1H-pyrrol-2-yl)but-2-enedioate

Cat. No.: B14475217
CAS No.: 66079-76-3
M. Wt: 251.23 g/mol
InChI Key: WGBMRKDQYOVOOP-UHFFFAOYSA-N
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Description

Dimethyl 2-(1-acetyl-1H-pyrrol-2-yl)but-2-enedioate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyrrole ring substituted with an acetyl group and a dimethyl butenedioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(1-acetyl-1H-pyrrol-2-yl)but-2-enedioate can be achieved through various synthetic routes. One common method involves the reaction of 1-acetyl-2-pyrrole with dimethyl butenedioate under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid or a base, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(1-acetyl-1H-pyrrol-2-yl)but-2-enedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Dimethyl 2-(1-acetyl-1H-pyrrol-2-yl)but-2-enedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 2-(1-acetyl-1H-pyrrol-2-yl)but-2-enedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(1-acetyl-1H-pyrrol-2-yl)but-2-enedioate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

66079-76-3

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

dimethyl 2-(1-acetylpyrrol-2-yl)but-2-enedioate

InChI

InChI=1S/C12H13NO5/c1-8(14)13-6-4-5-10(13)9(12(16)18-3)7-11(15)17-2/h4-7H,1-3H3

InChI Key

WGBMRKDQYOVOOP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC=C1C(=CC(=O)OC)C(=O)OC

Origin of Product

United States

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